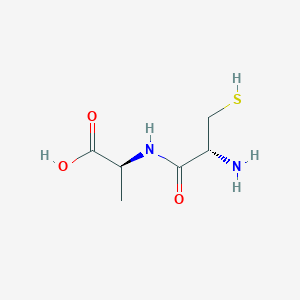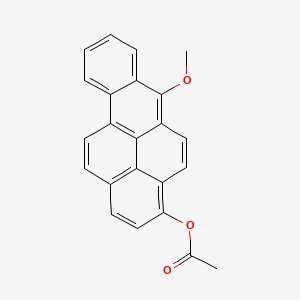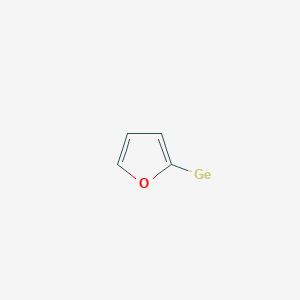
Phosphine, phenylbis(3-phosphinopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, phenylbis(3-phosphinopropyl)- is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphine, phenylbis(3-phosphinopropyl)- is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, phenylbis(3-phosphinopropyl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of phosphine, phenylbis(3-phosphinopropyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, phenylbis(3-phosphinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phosphorus atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and organometallic reagents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in catalysis and material science .
Aplicaciones Científicas De Investigación
Phosphine, phenylbis(3-phosphinopropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of phosphine, phenylbis(3-phosphinopropyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .
Comparación Con Compuestos Similares
Phosphine, phenylbis(3-phosphinopropyl)- can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used tertiary phosphine with similar applications in catalysis.
Diphenylphosphine: Another tertiary phosphine with distinct reactivity and applications.
Phenylphosphine: A primary phosphine with different chemical properties and uses.
The uniqueness of phosphine, phenylbis(3-phosphinopropyl)- lies in its specific structure, which imparts unique reactivity and properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
79345-75-8 |
|---|---|
Fórmula molecular |
C12H21P3 |
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
phenyl-bis(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C12H21P3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 |
Clave InChI |
CKPXGOLHXKTYLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCP)CCCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



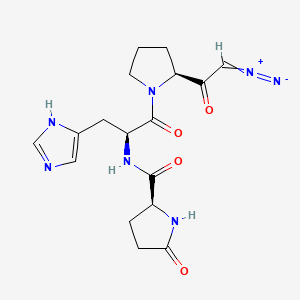
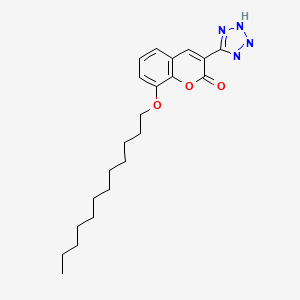
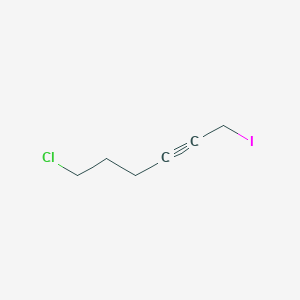

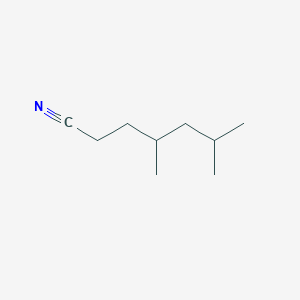

![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

